molecular formula C15H14N2O B11810702 6-(Indolin-1-yl)-4-methylnicotinaldehyde

6-(Indolin-1-yl)-4-methylnicotinaldehyde

Cat. No.: B11810702
M. Wt: 238.28 g/mol
InChI Key: BPGDFBVMUVVEQZ-UHFFFAOYSA-N
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Description

6-(Indolin-1-yl)-4-methylnicotinaldehyde is a compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a nicotinaldehyde core substituted with an indoline moiety, making it a valuable scaffold for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Indolin-1-yl)-4-methylnicotinaldehyde typically involves the reaction of 4-methylnicotinaldehyde with indoline under specific conditions. One common method involves the use of a base such as sodium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature for a specified duration to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(Indolin-1-yl)-4-methylnicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indoline moiety can participate in substitution reactions, where the hydrogen atoms on the indoline ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various electrophiles in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: 6-(Indolin-1-yl)-4-methylnicotinic acid.

    Reduction: 6-(Indolin-1-yl)-4-methylnicotinol.

    Substitution: Various substituted indoline derivatives depending on the electrophile used.

Scientific Research Applications

6-(Indolin-1-yl)-4-methylnicotinaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Indolin-1-yl)-4-methylnicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde core, which imparts distinct chemical and biological properties. Its combination of an indoline moiety with a nicotinaldehyde core makes it a versatile scaffold for various applications in chemistry, biology, and medicine.

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

6-(2,3-dihydroindol-1-yl)-4-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C15H14N2O/c1-11-8-15(16-9-13(11)10-18)17-7-6-12-4-2-3-5-14(12)17/h2-5,8-10H,6-7H2,1H3

InChI Key

BPGDFBVMUVVEQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C=O)N2CCC3=CC=CC=C32

Origin of Product

United States

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